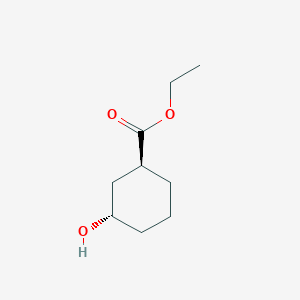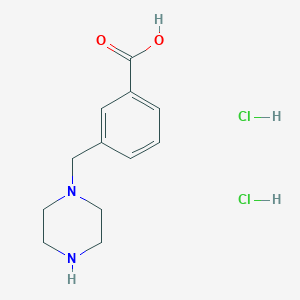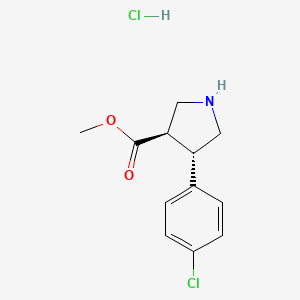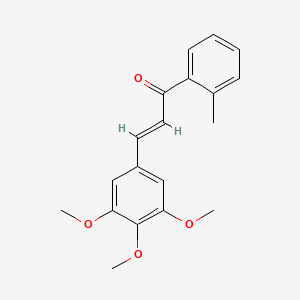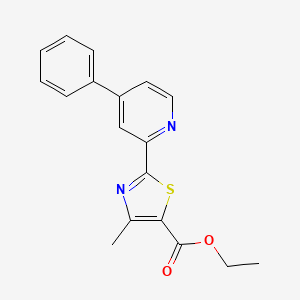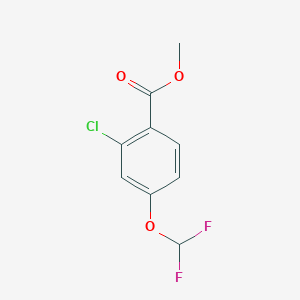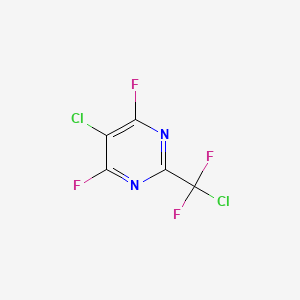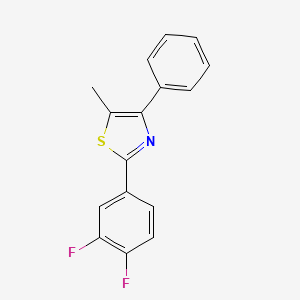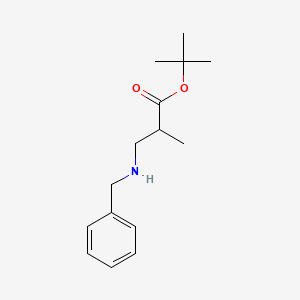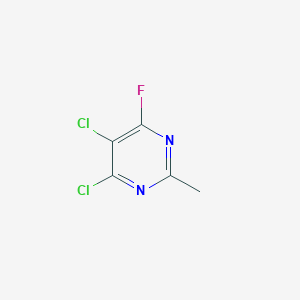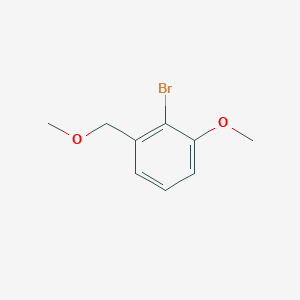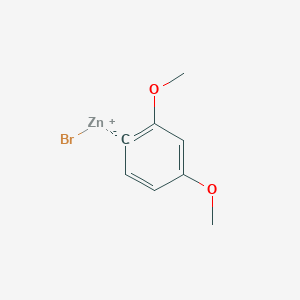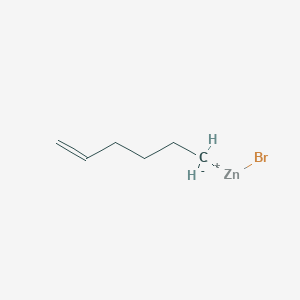
5-Hexenylzinc bromide, 0.5M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexenylzinc bromide, 0.5M in THF is a useful research compound. Its molecular formula is C6H11BrZn and its molecular weight is 228.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.93355 g/mol and the complexity rating of the compound is 37.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
5-Hexenylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions with organozinc reagents .
Mode of Action
The compound, being an organozinc reagent, interacts with its targets through nucleophilic addition or substitution reactions . The zinc atom in the compound carries a partial negative charge, making it nucleophilic. It can therefore donate electrons to electrophilic carbon atoms in other organic compounds .
Biochemical Pathways
5-Hexenylzinc bromide is used as a starting material in the synthesis of 3,6-bis[(cyclopentyl)methyl]phthalonitrile . This is a key intermediate in the preparation of octasubstituted phthalocyanines . Phthalocyanines are used in a variety of applications, including as dyes and in photodynamic therapy .
Pharmacokinetics
Its properties such as concentration in tetrahydrofuran (thf) and density are important for its use in synthesis .
Result of Action
The result of the action of 5-Hexenylzinc bromide is the formation of new organic compounds through nucleophilic addition or substitution reactions . For example, it can be used to synthesize 3,6-bis[(cyclopentyl)methyl]phthalonitrile .
Action Environment
The action of 5-Hexenylzinc bromide is influenced by environmental factors such as temperature and the presence of other reagents . For instance, its storage temperature is typically 2-8°C . Additionally, the compound is typically used in a solvent such as THF, which can influence its reactivity .
特性
IUPAC Name |
bromozinc(1+);hex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUPXMYBMUNGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC=C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
